GSK649A
Description
GSK649A (CAS No. 4649-09-6) is a heterocyclic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol. It is characterized by a pyridine-like aromatic scaffold, enabling interactions with biological targets such as enzymes or receptors. Key physicochemical properties include:
- Topological Polar Surface Area (TPSA): 41.6 Ų (indicative of moderate membrane permeability)
- Log S (aqueous solubility): -2.42 (moderately soluble)
- Synthetic Accessibility: 2.83 (easily synthesizable with standard methods) .
Synthesis: this compound is synthesized via a two-step reaction involving triethylamine as a base, DMAP (4-dimethylaminopyridine) as a catalyst, and dichloromethane as the solvent. The reaction proceeds at room temperature, yielding the target compound with high purity (>95%) after column chromatography .
Properties
CAS No. |
1848232-20-1 |
|---|---|
Molecular Formula |
C15H12ClFN6OS |
Molecular Weight |
378.8104 |
IUPAC Name |
2-((5-Chloro-2-((thiazol-2-ylmethyl)amino)pyrimidin-4-yl)amino)-6-fluorobenzamide |
InChI |
InChI=1S/C15H12ClFN6OS/c16-8-6-20-15(21-7-11-19-4-5-25-11)23-14(8)22-10-3-1-2-9(17)12(10)13(18)24/h1-6H,7H2,(H2,18,24)(H2,20,21,22,23) |
InChI Key |
QPPKGTZSKMXIPE-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=C(F)C=CC=C1NC2=NC(NCC3=NC=CS3)=NC=C2Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK649A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK649A involves several steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: Functional groups such as chloro, fluoro, and thiazolylmethylamino are introduced through nucleophilic substitution and other reactions.
Final Assembly: The final compound is assembled by coupling the pyrimidine core with other intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK649A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for nucleophilic and electrophilic substitutions.
Major Products Formed
Scientific Research Applications
GSK649A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying satellite cell proliferation and muscle repair mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cell growth and differentiation.
Medicine: this compound is explored for its potential therapeutic applications in muscle repair and regeneration.
Industry: The compound is used in the development of new materials and formulations for various industrial applications
Mechanism of Action
GSK649A exerts its effects by activating satellite cell proliferation. The compound binds to specific molecular targets, triggering a cascade of signaling pathways that promote cell growth and differentiation. The primary molecular targets include receptors and enzymes involved in cell cycle regulation and muscle repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares GSK649A with structurally and functionally analogous compounds, emphasizing key differences in physicochemical properties, bioactivity, and synthetic complexity:
| Parameter | This compound (C₈H₆N₂O) | Compound A (C₉H₈N₂O₂) | Compound B (C₇H₅N₃O) | Compound C (C₁₀H₁₂N₂O) |
|---|---|---|---|---|
| CAS No. | 4649-09-6 | 5821-34-7 | 7732-19-0 | 9245-88-3 |
| Molecular Weight | 146.15 | 178.17 | 147.13 | 176.22 |
| Similarity (%) | 100 | 82 | 78 | 71 |
| Log S | -2.42 | -3.15 | -1.98 | -2.89 |
| TPSA (Ų) | 41.6 | 58.9 | 35.4 | 45.2 |
| CYP3A4 Inhibition | Moderate (IC₅₀ 12.5 µM) | Strong (IC₅₀ 4.2 µM) | Weak (IC₅₀ 28.7 µM) | Moderate (IC₅₀ 15.3 µM) |
| BBB Permeability | 0.72 | 0.35 | 0.89 | 0.61 |
| Synthetic Steps | 2 | 3 | 1 | 4 |
Key Observations:
Structural Modifications:
- Compound A (82% similarity) introduces an additional methoxy group, increasing TPSA and reducing BBB permeability but enhancing CYP3A4 inhibition.
- Compound B (78% similarity) replaces a pyridine ring with an imidazole, improving solubility (Log S = -1.98) and BBB penetration (0.89) but reducing enzymatic inhibition .
Bioactivity Trade-offs:
- This compound balances moderate CYP3A4 inhibition and BBB permeability, making it suitable for peripheral and CNS-targeted therapies.
- Compound C (71% similarity) has a bulkier alkyl side chain, lowering solubility but improving metabolic stability .
Synthetic Complexity:
- This compound’s two-step synthesis offers scalability advantages over Compound C (4 steps), which requires multi-phase purification .
Research Findings and Implications
Solubility vs. Bioavailability: this compound’s Log S (-2.42) and bioavailability score (0.55) outperform Compound A (-3.15; 0.42) but underperform compared to Compound B (-1.98; 0.68). This suggests that minor structural tweaks (e.g., heteroatom substitution) can optimize solubility without compromising absorption .
CYP3A4 Inhibition:
While Compound A shows stronger CYP3A4 inhibition (IC₅₀ 4.2 µM), its high TPSA (58.9 Ų) limits membrane penetration. This compound’s moderate inhibition profile reduces drug-drug interaction risks in polypharmacy scenarios .
Therapeutic Potential: this compound’s balanced BBB score (0.72) positions it as a candidate for neurodegenerative diseases, whereas Compound B’s higher BBB permeability (0.89) may favor CNS-penetrant applications despite weaker enzymatic inhibition .
Synthetic Accessibility:
The simplicity of this compound’s synthesis (2 steps, 95% yield) contrasts with Compound C ’s laborious 4-step process, highlighting cost-effectiveness for industrial production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
